molecular formula C11H14FNO2 B13006567 tert-Butyl 5-fluoro-6-methylpicolinate

tert-Butyl 5-fluoro-6-methylpicolinate

Cat. No.: B13006567
M. Wt: 211.23 g/mol
InChI Key: CZPKWJCJCHLLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-fluoro-6-methylpicolinate: is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . It is a derivative of picolinic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of tert-Butyl 5-fluoro-6-methylpicolinate typically involves the esterification of 5-fluoro-6-methylpicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Chemical Reactions Analysis

tert-Butyl 5-fluoro-6-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

tert-Butyl 5-fluoro-6-methylpicolinate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-6-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the tert-butyl group can influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl 5-fluoro-6-methylpicolinate can be compared with other picolinic acid derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the fluorine atom.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

tert-butyl 5-fluoro-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C11H14FNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

CZPKWJCJCHLLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.